ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate
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Overview
Description
Ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole derivatives with ethyl acetoacetate under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-aldehyde: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities.
Biological Activity
Ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its antioxidant, antibacterial, and anticancer activities.
Chemical Structure and Properties
The compound's chemical formula is C15H15NO3 with a molecular weight of 257.29 g/mol. It is characterized by an indole structure which is known for various biological activities.
1. Antioxidant Activity
Research indicates that compounds with indole structures often exhibit significant antioxidant properties. A study evaluating various derivatives found that such compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
2. Antibacterial Activity
This compound has shown promising antibacterial activity against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Table 1: Antibacterial Activity Against Various Strains
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
3. Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The cytotoxic effects were attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent study, this compound was tested on MCF7 (breast cancer) and PC3 (prostate cancer) cell lines. The results showed:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 25 | Induction of apoptosis |
PC3 | 30 | G2/M phase cell cycle arrest |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets through hydrophobic interactions and hydrogen bonding. Molecular docking studies suggest that it binds effectively to key proteins involved in apoptosis pathways and bacterial metabolism .
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
ethyl 2-(2-oxo-1-prop-2-enylindol-3-ylidene)acetate |
InChI |
InChI=1S/C15H15NO3/c1-3-9-16-13-8-6-5-7-11(13)12(15(16)18)10-14(17)19-4-2/h3,5-8,10H,1,4,9H2,2H3 |
InChI Key |
LDTCDJNRJYHPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1C2=CC=CC=C2N(C1=O)CC=C |
Origin of Product |
United States |
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